

N-(2-Aminoethyl)glycine CAS number 24123-14-6

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Compound of Interest

Compound Name: *N*-(2-Aminoethyl)glycine

Cat. No.: B554895

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An In-depth Technical Guide to **N-(2-Aminoethyl)glycine** (CAS: 24123-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)glycine (AEG), also known by synonyms such as 2-(2-aminoethylamino)acetic acid and Ethylenediamine-N-monoacetic acid, is a synthetic amino acid that serves as a fundamental building block in the creation of Peptide Nucleic Acids (PNAs).^{[1][2]} PNAs are synthetic polymers with a charge-neutral polyamide backbone, which allows them to bind to DNA and RNA with high affinity and specificity.^{[1][3]} This unique characteristic makes AEG and the resulting PNAs valuable tools in various biomedical and research applications, including antisense therapies, diagnostics, and molecular biology.^{[1][3]} Recent studies have also highlighted the natural occurrence of AEG in cyanobacteria, suggesting a potential role in prebiotic chemistry and the origins of life.^[4]

This technical guide provides a comprehensive overview of **N-(2-Aminoethyl)glycine**, including its physicochemical properties, synthesis protocols, applications in PNA synthesis, and biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(2-Aminoethyl)glycine** is presented in the table below.

Property	Value	Reference
CAS Number	24123-14-6	[5][6]
Molecular Formula	C4H10N2O2	[5][6]
Molecular Weight	118.13 g/mol	[6][7]
IUPAC Name	2-[(2-aminoethyl)amino]acetic acid	[5]
Appearance	White to almost white powder/crystal	[5]
Melting Point	142-147 °C	[5]
Boiling Point	290 °C	[8]
Solubility	Soluble in water and methanol. [2][8]	
Density	1.161 g/cm ³	[8]
Flash Point	129 °C	[8]
Refractive Index	1.488	[8]
InChI Key	PIINGYXNCHTJTF-UHFFFAOYSA-N	[5]
SMILES	NCCNCC(O)=O	[5]

Synthesis and Experimental Protocols

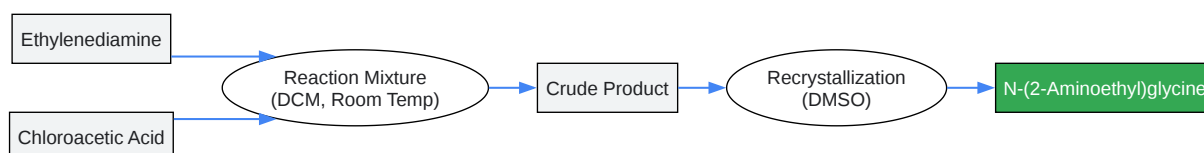
The synthesis of **N-(2-Aminoethyl)glycine** and its derivatives is crucial for its application in PNA synthesis. Below are generalized experimental protocols based on available literature.

Synthesis of N-(2-Aminoethyl)glycine

A common method for the synthesis of **N-(2-Aminoethyl)glycine** involves the reaction of ethylenediamine with a haloacetic acid, such as chloroacetic acid.

Experimental Protocol:

- Reaction Setup: An excess of ethylenediamine is dissolved in a suitable solvent like dichloromethane (DCM).[9]
- Addition of Haloacetic Acid: Chloroacetic acid is added to the ethylenediamine solution at room temperature.[9]
- Reaction: The mixture is stirred overnight to allow for the completion of the reaction.
- Workup: Excess ethylenediamine is removed via distillation under reduced pressure.
- Purification: The resulting crude product can be purified by recrystallization from a solvent such as dimethyl sulfoxide (DMSO) to yield **N-(2-Aminoethyl)glycine**. [10]



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Synthesis of **N-(2-Aminoethyl)glycine**.

Synthesis of **N-(2-Fmoc-aminoethyl)glycine Methyl Ester Hydrochloride**

For solid-phase PNA synthesis, **N-(2-Aminoethyl)glycine** is often protected with an Fmoc group at the N-terminus and esterified at the C-terminus.

Experimental Protocol:

- Esterification: **N-(2-Aminoethyl)glycine** is suspended in methanol and cooled to 0°C. Thionyl chloride is added dropwise, and the mixture is refluxed for 4 hours. The solvent is then removed under reduced pressure to yield **N-(2-aminoethyl)glycine methyl ester**. [10]

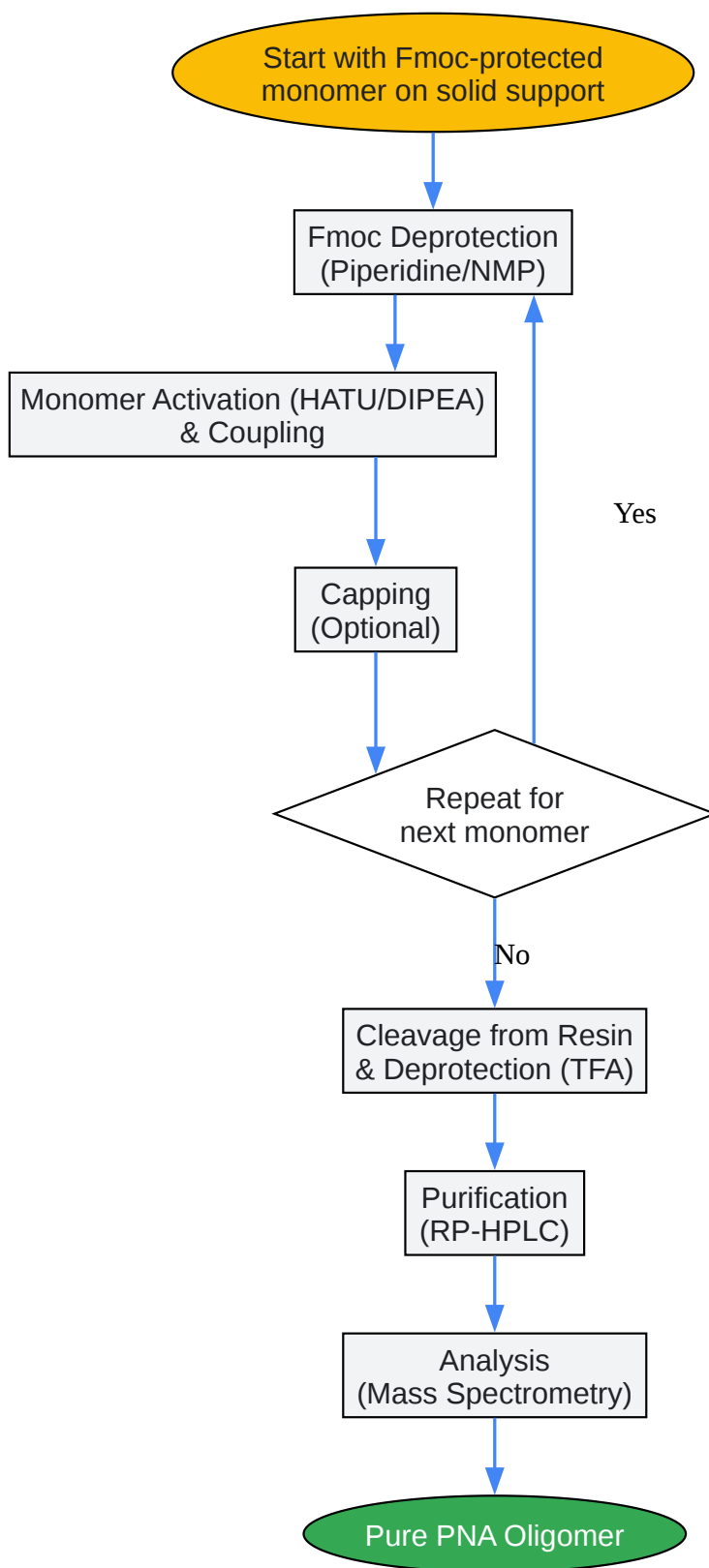
- Fmoc Protection: The **N-(2-aminoethyl)glycine** methyl ester is then reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to yield N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.[\[10\]](#)

Application in Peptide Nucleic Acid (PNA) Synthesis

N-(2-Aminoethyl)glycine is the foundational backbone unit for the synthesis of Peptide Nucleic Acids. The general workflow for automated solid-phase PNA synthesis is outlined below.

Experimental Workflow for Solid-Phase PNA Synthesis:

- Resin Loading: The first PNA monomer, with its N-terminus protected by an Fmoc group, is attached to a solid support resin from its C-terminus.
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound monomer is removed using a solution of piperidine in a suitable solvent like N-methylpyrrolidone (NMP).
- Monomer Activation and Coupling: The next Fmoc-protected PNA monomer is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).[\[11\]](#) The activated monomer is then added to the resin to couple with the deprotected N-terminus of the growing PNA chain.[\[11\]](#)
- Capping (Optional): Any unreacted amino groups on the resin can be acetylated (capped) to prevent the formation of deletion sequences.
- Chain Elongation: Steps 2 and 3 are repeated until the desired PNA sequence is assembled.
- Cleavage and Deprotection: The synthesized PNA is cleaved from the solid support, and all protecting groups (including those on the nucleobases) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Purification and Analysis: The crude PNA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.[\[11\]](#)



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Solid-Phase Peptide Nucleic Acid (PNA) Synthesis Workflow.

Spectroscopic Analysis

- **Infrared (IR) Spectroscopy:** The IR spectrum of **N-(2-Aminoethyl)glycine** is expected to show characteristic peaks for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching and bending) functional groups.^[5] Commercial suppliers confirm the identity of their product by ensuring the infrared spectrum conforms to a standard.^[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR spectroscopy is a valuable tool for characterizing **N-(2-Aminoethyl)glycine** and its derivatives. In D₂O, the protons of the ethyl and glycine methylene groups would be visible. Temperature-dependent ¹H NMR studies have been used to investigate the cis/trans-rotameric structures of **N-(2-aminoethyl)glycine** derivatives.^[12]
- **Mass Spectrometry:** Mass spectrometry is used to confirm the molecular weight of **N-(2-Aminoethyl)glycine** and its derivatives.^[7] In the context of PNA synthesis, it is essential for verifying the mass of the final PNA oligomer.

Biological Significance and Applications

The discovery of **N-(2-Aminoethyl)glycine** production by various cyanobacteria suggests its potential role as a primitive biomolecule.^[4] It is hypothesized that polymers of AEG could have formed the backbone of peptide nucleic acids, which may have acted as the first genetic molecules in the pre-RNA world.^[4]

In modern science, the primary application of **N-(2-Aminoethyl)glycine** is as a monomer for the synthesis of PNAs. Due to their high binding affinity and stability, PNAs are utilized in:

- **Antisense and Antigene Therapies:** PNAs can block the translation of specific mRNAs or inhibit transcription.
- **Diagnostic Probes:** Labeled PNAs can be used to detect specific DNA or RNA sequences.
- **Molecular Biology Tools:** PNAs are employed in techniques such as PCR clamping and as artificial restriction enzymes.

Safety and Toxicology

Detailed toxicological studies specifically on **N-(2-Aminoethyl)glycine** are not widely available in the public domain. However, safety data sheets indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

For context, the parent amino acid, glycine, is considered to have low toxicity. The oral LD50 in rats is 7930 mg/kg.[14] A 4-week repeated dose toxicity study of glycine in rats showed no significant toxicological effects at doses up to 2000 mg/kg/day.[14][15] While this information is for glycine, it provides a general reference for a structurally related compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling **N-(2-Aminoethyl)glycine**. [13]

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